molecular formula C17H28N6O B1524427 1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea CAS No. 1311317-92-6

1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea

Cat. No. B1524427
M. Wt: 332.4 g/mol
InChI Key: MZMGGWDKFUZFCI-UHFFFAOYSA-N
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Description

1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea is a chemical compound with the CAS Number: 1311317-92-6 . It has a molecular weight of 332.45 and its IUPAC name is N,N’-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H28N6O/c1-11-9-13(22(20-11)16(3,4)5)18-15(24)19-14-10-12(2)21-23(14)17(6,7)8/h9-10H,1-8H3,(H2,18,19,24) . This indicates the presence of 17 carbon atoms, 28 hydrogen atoms, 6 nitrogen atoms, and 1 oxygen atom in the molecule.

It is stored at room temperature .

Scientific Research Applications

Hydrogel Formation and Material Science

Anion Tuning of Hydrogel Properties : A study by Lloyd and Steed (2011) explored the formation of hydrogels using a urea derivative, showing that the rheology and morphology of these gels could be tuned by varying the identity of the anion. This research highlights the potential of urea derivatives in designing materials with specific physical properties for various applications in material science and engineering (Lloyd & Steed, 2011).

Catalysis and Chemical Synthesis

Biocatalyst Mimics for Oxidation Reactions : A monocopper complex based on a pyrazolyl N-tripodal ligand immobilized in a Nafion® film was developed for the biomimetic detection of catechols, including dopamine, demonstrating the potential of pyrazolyl urea derivatives in catalysis and sensor applications. This research presents a novel approach to detect catechol derivatives efficiently, with potential implications for environmental monitoring and analytical chemistry (Boulkroune et al., 2016).

Environmental and Green Chemistry

Carbon Dioxide Fixation : Theuergarten et al. (2012) reported the use of a bifunctional frustrated pyrazolylborane Lewis pair for the fixation of small molecules, including carbon dioxide, demonstrating an innovative approach to addressing environmental challenges through chemical means. This research contributes to the field of green chemistry by offering a method for the sequestration of carbon dioxide, potentially mitigating climate change impacts (Theuergarten et al., 2012).

Enzyme Inhibition for Therapeutic Research

Enzyme Inhibitory Activities : Harit et al. (2012) synthesized pyrazole-based heterocyclic compounds and tested their inhibitory activities against various hyperactive enzymes. This study suggests the potential of pyrazole urea derivatives as selective inhibitors for therapeutic applications, highlighting their relevance in medicinal chemistry and drug discovery (Harit et al., 2012).

properties

IUPAC Name

1,3-bis(2-tert-butyl-5-methylpyrazol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O/c1-11-9-13(22(20-11)16(3,4)5)18-15(24)19-14-10-12(2)21-23(14)17(6,7)8/h9-10H,1-8H3,(H2,18,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMGGWDKFUZFCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)NC2=CC(=NN2C(C)(C)C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-bis(1-tert-butyl-3-methyl-1H-pyrazol-5-yl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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